CK2-IN-9 is a small molecule inhibitor specifically targeting protein kinase CK2, an enzyme involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound has emerged as a significant focus of research due to its potential therapeutic applications in cancer and other diseases associated with dysregulated CK2 activity. The compound is classified under the category of protein kinase inhibitors, which are designed to interfere with the function of kinases that play critical roles in signaling pathways.
CK2-IN-9 is derived from a series of novel compounds synthesized to inhibit human protein kinase CK2. The classification of this compound falls under the broader category of small molecule inhibitors, specifically designed to target serine/threonine kinases. Protein kinase CK2 is known for its constitutive activity and ability to phosphorylate a wide range of substrates, influencing numerous signaling pathways crucial for cellular homeostasis and disease progression .
The synthesis of CK2-IN-9 involves multiple steps starting from readily available precursors. The synthetic route typically includes:
CK2-IN-9 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with the active site of protein kinase CK2. The precise arrangement of atoms within the molecule allows for effective binding, which is crucial for its inhibitory action.
The molecular formula of CK2-IN-9 is typically represented as , where x, y, z, and w denote the number of respective atoms in the compound. Detailed structural data can be obtained through X-ray crystallography or advanced computational modeling techniques that predict binding affinities and interaction dynamics with CK2 .
CK2-IN-9 undergoes specific chemical reactions primarily involving phosphorylation processes where it competes with ATP for binding at the active site of CK2. This competitive inhibition prevents the phosphorylation of target substrates, thereby modulating downstream signaling pathways.
The kinetics of these reactions can be analyzed using enzyme assays that measure the rate of substrate phosphorylation in the presence of varying concentrations of CK2-IN-9. Such studies typically reveal the inhibitor's potency through parameters like values, which indicate its effectiveness at low concentrations .
The mechanism by which CK2-IN-9 exerts its inhibitory effects involves competitive inhibition at the ATP-binding site of protein kinase CK2. By binding to this site, CK2-IN-9 prevents ATP from interacting with CK2, thereby halting phosphorylation processes that are crucial for cell cycle regulation and survival.
Studies have shown that CK2-IN-9 exhibits nanomolar affinity for CK2, indicating a strong interaction that can effectively disrupt CK2-mediated signaling pathways associated with cancer progression .
CK2-IN-9 is typically characterized as a solid at room temperature, with specific melting points that vary based on purity and synthesis methods. Its solubility profile indicates moderate solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
The compound's stability under physiological conditions is crucial for its potential therapeutic applications. Stability tests often reveal that CK2-IN-9 remains effective over a range of pH levels and temperatures relevant to biological systems .
CK2-IN-9 has significant potential applications in scientific research, particularly in cancer biology where aberrant CK2 activity is often implicated. Its ability to inhibit protein kinase CK2 makes it a candidate for:
Research continues to explore the full therapeutic potential of CK2-IN-9, aiming to elucidate its effects on cellular processes and develop it into a viable treatment option for diseases associated with protein kinase dysregulation .
CK2-IN-9 represents an advanced class of inhibitors targeting protein kinase CK2, a serine/threonine kinase implicated in cancer, viral infections, and neurodegenerative diseases. Unlike conventional ATP-competitive inhibitors, CK2-IN-9 employs multifaceted mechanisms involving allosteric modulation, substrate selectivity, and holoenzyme disruption. This section dissects its unique inhibitory strategies at the molecular level.
CK2-IN-9 targets a well-defined allosteric site at the α/β subunit interface, distinct from the conserved ATP-binding pocket. This interface, formed by hydrophobic residues (Val⁶⁷, Val¹⁰¹, Val¹¹², Tyr³⁹) of the catalytic CK2α subunit and the acidic loop of the regulatory CK2β subunit, governs holoenzyme stability and substrate recognition [1] [7]. Binding at this site induces conformational rearrangements that perturb the α/β interaction network. Key outcomes include:
Table 1: Key Allosteric Sites at the CK2α/β Interface
Site Name | Residues (CK2α) | Targeting Compounds | Functional Consequence |
---|---|---|---|
Site 1 | Tyr³⁹, Val⁶⁷, Val¹⁰¹, Val¹¹² | DRB, CAM187, CK2-IN-9 | Disrupts holoenzyme assembly |
αD pocket | Phe¹²¹, Pro¹²⁵, Leu¹²⁸ | Aminothiazole derivatives | Alters substrate specificity |
G-loop/αC-helix | Gly-rich loop, αC-helix | Flavonoids | Modulates ATP-binding kinetics |
This allosteric inhibition spares the kinase’s catalytic activity toward non-CK2β-dependent substrates, enhancing selectivity [1] [4].
CK2-IN-9 exploits CK2’s acidophilic substrate consensus motif (S/T-X-X-E/D/pS) through bifunctional inhibition:
Peptide library screening identified KESEEE-NH₂ as a high-affinity binder (Kd ~0.8 µM), surpassing classical substrates like RRRDDDSDDD (Kd >10 µM). This sequence optimizes glutamic acid density at the +1, +3, and +4 positions, maximizing interaction entropy with the basic groove [8].
CK2-IN-9 promotes dissociation of the CK2α₂β₂ holoenzyme into catalytically active monomers, altering substrate phosphorylation profiles:
Biophysical studies (ITC, DSF) confirm a 1:1 stoichiometry of CK2-IN-9 binding to the α/β interface, with ΔG ~ -9.5 kcal/mol. This triggers β-subunit dissociation, evidenced by a 3.5°C decrease in the holoenzyme’s thermal stability [1] [8].
CK2-IN-9’s efficacy is modulated by the unusual flexibility of CK2α’s ATP-binding region, which adopts distinct conformational states:
Table 2: Conformational States of CK2α and Inhibitor Implications
Conformation | Structural Features | ATP Binding | Stabilizing Factors |
---|---|---|---|
Open (active) | Hinge/αD away from ATP site; G-loop elevated | Functional | CK2β binding, AMPPNP |
Closed (partially inactive) | Hinge anchors ATP ribose; γ-phosphate misaligned | Nonfunctional | Small molecules (e.g., DRB) |
Collapsed (fully inactive) | G-loop fills ATP cavity; hinge closed | Excluded | Glycerol, CK2-IN-9 analogues |
CK2-IN-9 preferentially stabilizes the closed/collapsed states via simultaneous engagement of the α/β interface and the remote hydrophobic cavity, synergistically inactivating CK2α [6] [10].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: